Z-Gly-gly-his-OH

描述

. This compound is widely used in peptide synthesis and has various applications in scientific research, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions: Z-Gly-gly-his-OH can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The process typically involves the stepwise addition of protected amino acids to a growing peptide chain. Common protecting groups used include benzyloxycarbonyl (Z) for the amino group and tert-butyl (tBu) for the carboxyl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to streamline the synthesis, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions: Z-Gly-gly-his-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide or to couple it with other molecules.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acids within the peptide.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce disulfide bonds or other oxidized groups.

Substitution: Various reagents, including alkyl halides, can be used to substitute functional groups on the peptide.

Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further research or industrial applications.

科学研究应用

Scientific Research Applications

- Peptide Synthesis

-

Biological Activity

- The compound exhibits potential biological activities attributed to its constituent amino acids. Glycine is known for its role as an inhibitory neurotransmitter, while histidine plays a significant role in enzyme catalysis and metal ion binding. This combination may enhance tissue repair and exhibit anti-inflammatory properties .

- Metal Ion Coordination

- Therapeutic Potential

-

Bioconjugation

- The hydrazide group present in similar compounds allows for stable conjugation with aldehydes and ketones, making this compound a candidate for bioconjugation studies aimed at drug delivery systems or labeling biomolecules.

Case Studies and Research Findings

- A study explored the effects of various dipeptides, including Gly-Gly-His and Gly-His-Lys, on TNF-α-dependent IL-6 secretion in human dermal fibroblasts. The findings suggested that these peptides play a physiological role in wound healing and tissue repair, highlighting their potential as therapeutic agents .

- Another research focused on zinc(II) complexes with amino acids, including histidine-containing compounds, demonstrating their antibacterial activity and potential applications in dermatology. The study emphasized the importance of metal coordination in enhancing the biological activity of these compounds .

Comparison with Related Compounds

| Compound | Composition | Unique Features |

|---|---|---|

| Z-Gly-His-OH | Glycine, Histidine | Protected amino group; versatile for peptide synthesis |

| Gly-Gly-His | Glycine, Glycine, Histidine | Lacks protective groups; simpler structure |

| Gly-His-Lys | Glycine, Histidine, Lysine | Contains lysine instead of glycine; different properties |

| His-Gly-Ala | Histidine, Glycine, Alanine | Different sequence; may exhibit distinct biological activity |

This compound's unique feature lies in its protective benzyloxycarbonyl group on glycine, which facilitates its use in specific synthetic pathways while maintaining stability during reactions. This characteristic makes it particularly valuable in peptide synthesis compared to its unprotected counterparts .

作用机制

The mechanism by which Z-Gly-gly-his-OH exerts its effects involves its interaction with molecular targets and pathways. The histidine residue in the peptide can chelate metal ions, such as copper (Cu2+), forming complexes that have biological activity. These complexes can modulate cellular processes, such as inflammation and tissue repair.

相似化合物的比较

Z-Gly-gly-his-OH is similar to other tripeptides, such as Gly-Gly-His (GGH) and Gly-His-Lys (GHK). this compound is unique in its specific sequence and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in peptide synthesis and research applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

Z-Gly-Gly-His-OH, also known as N-benzyloxycarbonylglycylglycylhistidine, is a synthetic peptide that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound consists of three amino acids: two glycine residues and one histidine, with a benzyloxycarbonyl (Z) group protecting the amino terminus. Its molecular formula is C18H21N5O6, and it has a molecular weight of approximately 395.38 g/mol .

1. Biological Properties

This compound exhibits several notable biological activities attributed to its constituent amino acids:

- Neurotransmitter Activity : Glycine, one of the building blocks, acts as an inhibitory neurotransmitter in the central nervous system, influencing various neural processes .

- Enzyme Catalysis : Histidine plays a crucial role in enzyme activity and metal ion binding, making this compound a potential candidate for enhancing enzymatic reactions .

- Metal Ion Chelation : The histidine residue can chelate metal ions such as copper (Cu²⁺), forming complexes that may modulate cellular processes like inflammation and tissue repair .

The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets:

- Metal Ion Interaction : The ability of histidine to bind metal ions allows this compound to participate in biochemical pathways that are critical for cellular function .

- Stability Against Hydrolysis : This compound shows resistance to enzymatic hydrolysis, which enhances its potential as a stable peptide drug candidate .

3. Applications in Research and Medicine

This compound has diverse applications across various fields:

| Field | Applications |

|---|---|

| Biochemistry | Used as a building block in peptide synthesis for creating more complex peptides and proteins. |

| Pharmacology | Investigated for therapeutic potential in wound healing and anti-inflammatory treatments. |

| Material Science | Utilized in developing peptide-based materials and drugs. |

| Diagnostics | Aids in the development of diagnostic tools that rely on peptide interactions for disease detection. |

4. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Wound Healing Studies : Research indicates that peptides similar to this compound may enhance tissue repair through their anti-inflammatory properties. In vitro studies demonstrated increased fibroblast migration and proliferation when exposed to these peptides .

- Metal Chelation Studies : Experiments have shown that this compound can effectively chelate copper ions, which is significant for understanding its role in oxidative stress modulation and potential therapeutic applications .

5. Conclusion

This compound represents a promising compound in the realm of biochemical research and therapeutic development due to its unique properties derived from its amino acid composition. Its ability to act as a neurotransmitter, participate in enzyme catalysis, and chelate metal ions opens avenues for further exploration in medicine and material science.

The ongoing research into this compound highlights its potential as both a therapeutic agent and a fundamental building block for more complex biomolecules. Future studies will likely focus on optimizing its synthesis and exploring its full range of biological activities.

属性

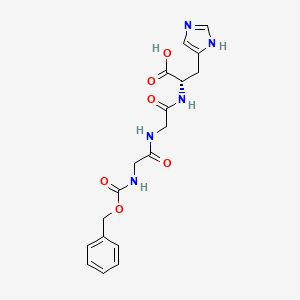

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWNQBHDTOAIVDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。